An In-depth Technical Guide to the Phytochemical Profile of Evodia rutaecarpa Fruit Extract
An In-depth Technical Guide to the Phytochemical Profile of Evodia rutaecarpa Fruit Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodia rutaecarpa, commonly known as Wu-Zhu-Yu, is a plant that has been a cornerstone of traditional Chinese medicine for centuries. The fruit extract of this plant is a complex mixture of bioactive compounds, which have garnered significant interest in the scientific community for their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anti-tumor, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the phytochemical profile of Evodia rutaecarpa fruit extract, with a focus on quantitative data, detailed experimental protocols for analysis, and the key signaling pathways modulated by its constituents.
Phytochemical Composition: A Quantitative Overview
The fruit of Evodia rutaecarpa is a rich source of various classes of phytochemicals, primarily alkaloids, limonoids, and flavonoids. The concentrations of these compounds can vary depending on the geographical origin, harvest time, and processing methods of the fruit.
Alkaloids
Alkaloids are the most prominent and pharmacologically significant constituents of Evodia rutaecarpa fruit extract.[1][2] They are broadly categorized into two main types: indolequinazoline alkaloids and quinolone alkaloids.[3]
Table 1: Quantitative Analysis of Major Indolequinazoline Alkaloids in Evodia rutaecarpa Fruit
| Compound | Concentration Range (%) | Analytical Method | Reference |
| Evodiamine (B1670323) | 0.07 - 1.56 | HPLC-DAD-MS | [4] |
| Rutaecarpine (B1680285) | 0.10 - 0.69 | HPLC-DAD-MS | [4] |
| Dehydroevodiamine | 0.10 - 0.51 | HPLC-DAD-MS | [4] |
Table 2: Other Identified Alkaloids in Evodia rutaecarpa Fruit
| Compound Class | Representative Compounds | Reference |
| Quinolone Alkaloids | Dihydroevocarpine, N-formyldihydrorutaecarpine, 1-methyl-2-undecyl-4(1H)-quinolone | [2][3][5] |
| Indole Alkaloids | Wuchuyuamide I and II, Evodianinine | [3][6] |
Limonoids
Limonoids are highly oxygenated triterpenoids that contribute to the bitter taste of the fruit and possess a range of biological activities, including anti-inflammatory and anti-tumor effects.[7][8][9]
Table 3: Prominent Limonoids Identified in Evodia rutaecarpa Fruit
| Compound | Variety/Part | Reference |
| Limonin | Fruits | [7][10] |
| Evodol | Unripe Fruits | [7] |
| Shihulimonin A | Unripe Fruits | [7] |
| Rutaevine | Fruits | [5] |
| Evodirutaenin | Unripe Fruits | [7] |
| Evorubodinin | Nearly Ripe Fruits | [8] |
Flavonoids and Other Compounds
The fruit extract also contains flavonoids and other phenolic compounds, which are known for their antioxidant properties. Essential oils are also present, contributing to the aromatic properties of the fruit.
Table 4: Other Phytochemicals in Evodia rutaecarpa Fruit
| Compound Class | Representative Compounds | Reference |
| Flavonoid Glycosides | Evodin | [4] |
| Acylgluconic Acids | - | [11] |
| Sterols | β-sitosterol, Daucosterol | [6][12] |
| Essential Oils | - | [2] |
Experimental Protocols for Phytochemical Analysis
The accurate identification and quantification of the phytochemicals in Evodia rutaecarpa fruit extract are crucial for quality control and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common and reliable method.
Sample Preparation: Acid-Base Extraction for Alkaloids
A common method for the enrichment of total alkaloids from the crude plant material involves an acid-base extraction procedure.
-
Defatting: The powdered fruit material is first defatted with a non-polar solvent like petroleum ether to remove lipids.
-
Acid Extraction: The defatted material is then extracted with an acidic solution (e.g., 0.5% HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the pH of the filtrate is adjusted to alkaline (e.g., pH 9-10) with a base like ammonia. This deprotonates the alkaloids, making them less water-soluble. The alkaloids are then extracted into an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.[6]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
The following protocol is a representative example for the simultaneous determination of major bioactive compounds.
-
Instrumentation: Agilent 1260 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[13]
-
Column: Agilent Eclipse C18 column (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically used. For example, a binary system of:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection:
-
Quantification: External standard method using certified reference standards for evodiamine, rutaecarpine, etc.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
For rapid and sensitive analysis, UPLC-Q-TOF-MS is employed. This technique provides high-resolution mass data, enabling the identification of known compounds and the characterization of novel constituents based on their fragmentation patterns.[1][14]
-
Workflow:
-
Preparation of a methanolic extract of the fruit powder.[13]
-
Injection of the extract into the UPLC system for separation.
-
Analysis of the eluent by the Q-TOF-MS to acquire high-resolution mass spectra and tandem mass spectra (MS/MS) of the parent ions.
-
Data processing to identify compounds by comparing their retention times and mass spectral data with reference standards and literature data.[14]
-
Signaling Pathways Modulated by Evodia rutaecarpa Phytochemicals
The diverse pharmacological effects of Evodia rutaecarpa fruit extract are attributed to the modulation of multiple signaling pathways by its bioactive components.
Anti-inflammatory Pathways
Several key inflammatory pathways are targeted by the extract's constituents, particularly the alkaloids and limonoids.[15][16][17]
-
Inhibition of Pro-inflammatory Mediators: Compounds like dehydroevodiamine, evodiamine, and rutaecarpine inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]
-
NF-κB Pathway Inhibition: The activation of the transcription factor NF-κB, a master regulator of inflammation, is suppressed by these alkaloids. This leads to a reduction in the expression of various pro-inflammatory genes.[18][19]
-
NADPH Oxidase Inhibition: The ethanol (B145695) extract and its bioactive components have been shown to inhibit NADPH oxidase activity, a key enzyme responsible for producing reactive oxygen species (ROS) in inflammatory cells like neutrophils.[15][16]
Caption: Anti-inflammatory mechanism of Evodia rutaecarpa extract.
Analgesic and Cardiovascular Pathways via TRPV1 Activation
Evodiamine and rutaecarpine are agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain sensation and cardiovascular regulation.[18][20]
-
TRPV1 Activation: These alkaloids bind to and activate TRPV1 channels on sensory neurons.[20][21]
-
CGRP Release: Activation of TRPV1 leads to an influx of calcium ions, which in turn stimulates the release of Calcitonin Gene-Related Peptide (CGRP).[18][21]
-
Pharmacological Effects:
Caption: TRPV1-mediated effects of Evodia alkaloids.
Anti-tumor Signaling Pathways
The anti-proliferative and pro-apoptotic effects of evodiamine and other constituents are mediated through the modulation of several critical cancer-related signaling pathways.[22][23][24]
-
PI3K/Akt Pathway: Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[22][23]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also a target.[25][26]
-
STAT3 Pathway: Evodiamine can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion.[24]
-
Topoisomerase Inhibition: Evodiamine has been identified as a dual inhibitor of topoisomerase I and II, enzymes that are essential for DNA replication and repair in cancer cells.[19][22]
Caption: Anti-tumor mechanisms of Evodiamine.
Conclusion
The fruit extract of Evodia rutaecarpa presents a complex and pharmacologically rich phytochemical profile. The major bioactive constituents, particularly the indolequinazoline alkaloids and limonoids, exert their effects through the modulation of multiple, interconnected signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the quantitative aspects of the extract's composition, standardized analytical methodologies, and the molecular mechanisms underlying its therapeutic potential. Further research into the synergistic effects of these compounds and the development of standardized extracts will be crucial for translating the traditional use of Evodia rutaecarpa into modern therapeutic applications.
References
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